REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([N+:18]([O-:19])=[O:20])[c:7]([S:10][c:11]2[cH:12][cH:13][c:14]([OH:17])[cH:15][cH:16]2)[cH:8][cH:9]1)=[O:21].[CH3:24][CH2:25][OH:26].[CH3:27][CH2:28][O:29][C:30]([CH3:31])=[O:32].[Cl-:22].[NH4+:23]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([NH2:18])[c:7]([S:10][c:11]2[cH:12][cH:13][c:14]([OH:17])[cH:15][cH:16]2)[cH:8][cH:9]1)=[O:21]
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Name
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COC(=O)c1ccc(Sc2ccc(O)cc2)c([N+](=O)[O-])c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(Sc2ccc(O)cc2)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(Sc2ccc(O)cc2)c(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |